Czc-25146 - 1191911-26-8

Czc-25146

Catalog Number: EVT-253119
CAS Number: 1191911-26-8
Molecular Formula: C22H25FN6O4S
Molecular Weight: 488.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CZC-25146 is a potent, selective, and metabolically stable inhibitor of the Leucine-rich repeat kinase-2 (LRRK2) enzyme. [, ] It is classified as a small molecule kinase inhibitor and plays a significant role in scientific research, particularly in studying the mechanisms of neurodegenerative diseases like Parkinson's disease and hepatic proteopathy like Alpha-1 Antitrypsin Deficiency (AATD). [, ]

LRRK2-IN-1

  • Compound Description: LRRK2-IN-1 is a selective Leucine-rich repeat kinase-2 (LRRK2) inhibitor. In studies using C. elegans models of Parkinson's disease, LRRK2-IN-1 demonstrated neuroprotective effects by slowing down the course of neurodegeneration. []
  • Relevance: LRRK2-IN-1 is a structurally related compound to CZC-25146, sharing the same target, LRRK2. Both compounds act as LRRK2 kinase inhibitors. []

CZC-54252

  • Compound Description: CZC-54252 is an inhibitor of five P. falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. Analogues of this compound demonstrated potent antiplasmodial activity. []
  • Relevance: While not directly targeting LRRK2, the structural similarity of CZC-25146 and CZC-54252, especially within the pyrimidine core, suggests they belong to a similar chemical class and may share some pharmacophoric features. This similarity highlights the potential of exploring structural analogues of CZC-25146 for activity against other kinases like those found in P. falciparum. []
Overview

CZC-25146 is a small molecule compound that acts as a selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2), a protein associated with familial forms of Parkinson's disease. This compound has been shown to prevent neuronal injury caused by mutant LRRK2 in both rodent and human neuron cultures, demonstrating mid-nanomolar potency. The development of CZC-25146 aims to provide insights into the therapeutic potential of selective LRRK2 inhibition, which may lead to advancements in the treatment of neurodegenerative diseases related to LRRK2 mutations .

Source

CZC-25146 was developed through a chemoproteomics strategy that involved the identification and optimization of potent and selective LRRK2 inhibitors. The compound is derived from a series of pyrrolopyrimidine derivatives, which were synthesized and screened for their inhibitory effects on LRRK2 activity. Its chemical structure includes specific substituents designed to enhance potency and selectivity against LRRK2 while minimizing off-target effects .

Classification

CZC-25146 is classified as a kinase inhibitor, specifically targeting LRRK2. It falls under the category of small molecule therapeutics used in the context of neurodegenerative disease research, particularly focusing on Parkinson's disease .

Synthesis Analysis

Methods

The synthesis of CZC-25146 involves multiple steps, beginning with commercially available starting materials. The process typically includes:

  1. Formation of Key Intermediates: Initial reactions create key intermediates through various chemical transformations, such as chlorination and amination.
  2. Coupling Reactions: These intermediates are then coupled using techniques like Buchwald coupling to form the final product.
  3. Purification: The final compound is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels (≥98%) necessary for biological assays .

Technical Details

The synthesis pathway is characterized by careful selection of reagents and conditions that favor the formation of the desired pyrrolopyrimidine structure while minimizing side reactions. For instance, the use of specific protecting groups during synthesis allows for selective functionalization at various positions on the pyrrolopyrimidine ring .

Molecular Structure Analysis

Structure

The molecular formula for CZC-25146 is C22H25FN6O4SHClC_{22}H_{25}FN_{6}O_{4}S\cdot HCl. The compound features a complex structure with multiple functional groups, including:

  • A pyrimidine core
  • A morpholinophenyl moiety
  • A methanesulfonamide group

This design contributes to its specificity for LRRK2 by enhancing binding interactions within the enzyme's active site .

Data

Key structural data include:

  • Molecular Weight: Approximately 460.59 g/mol
  • Empirical Formula: C₂₂H₂₅FN₆O₄S•HCl
  • Appearance: Greyish to off-white powder
  • Hygroscopic Nature: CZC-25146 is hygroscopic, necessitating careful storage conditions .
Chemical Reactions Analysis

Reactions

CZC-25146 primarily functions through competitive inhibition of LRRK2 kinase activity. The compound binds to the ATP-binding site of the kinase, preventing substrate phosphorylation.

Technical Details

The inhibitory effect can be quantified using assays that measure changes in phosphorylation levels in response to varying concentrations of CZC-25146. The IC50 value (the concentration required to inhibit 50% of enzyme activity) has been reported at approximately 0.19 µM, indicating high potency against LRRK2 .

Mechanism of Action

Process

The mechanism by which CZC-25146 exerts its effects involves:

  1. Binding to LRRK2: The compound selectively binds to the ATP-binding pocket of LRRK2.
  2. Inhibition of Phosphorylation: By occupying this site, CZC-25146 prevents ATP from binding, thereby inhibiting the phosphorylation of downstream substrates involved in neuronal signaling pathways.
  3. Neuroprotective Effects: This inhibition leads to reduced neuronal toxicity associated with mutant forms of LRRK2, suggesting a potential therapeutic avenue for treating Parkinson's disease .

Data

Quantitative mass spectrometry has been employed to validate the binding interactions and assess selectivity against other kinases, confirming that CZC-25146 demonstrates significant selectivity for LRRK2 over a broad panel of kinases .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: CZC-25146 is soluble in organic solvents but requires specific conditions for dissolution in aqueous environments.
  • Stability: The compound exhibits stability under inert gas conditions but should be protected from moisture due to its hygroscopic nature.

Chemical Properties

  • Reactivity: As a small molecule inhibitor, CZC-25146 reacts primarily with biological targets rather than undergoing significant chemical transformations under standard laboratory conditions.
  • Purity: High purity levels (≥98%) are essential for reliable biological testing and pharmacological studies .
Applications

CZC-25146 has several scientific applications, particularly in:

  1. Neuroscience Research: It serves as a tool compound for studying the role of LRRK2 in neurodegenerative diseases.
  2. Drug Discovery: The compound aids in identifying potential therapeutic strategies targeting LRRK2-related pathways in Parkinson's disease.
  3. Pharmacological Studies: Researchers utilize CZC-25146 to evaluate the efficacy and safety profiles of selective LRRK2 inhibitors in preclinical models .
Introduction to LRRK2 as a Therapeutic Target in Neurodegenerative and Hepatic Pathologies

Role of LRRK2 Mutations in Parkinson’s Disease Pathogenesis

Mutations in the LRRK2 gene represent the most prevalent genetic cause of autosomal dominant Parkinson's disease (PD) and significantly contribute to sporadic PD cases. The G2019S mutation, located within the kinase domain activation loop, is particularly prevalent, accounting for approximately 1–3% of sporadic and 4–8% of familial PD cases globally, with dramatically higher frequencies in specific populations (e.g., 39% in North African Arab PD patients) [1] [7]. Pathogenic mutations (e.g., R1441C/G/H in the ROC domain, Y1699C in the COR domain, and I2020T adjacent to the kinase domain) consistently enhance kinase activity through structural alterations that promote abnormal autophosphorylation and substrate phosphorylation [3] [6].

Biochemical studies reveal that these mutations increase kinase activity by 1.5- to 3-fold compared to wild-type LRRK2, without significantly altering overall protein expression levels [6]. This hyperactivity initiates neurodegenerative cascades characterized by selective vulnerability of dopaminergic neurons in the substantia nigra pars compacta—a pathological hallmark universally observed across LRRK2-associated PD cases despite heterogeneous co-pathologies (e.g., Lewy bodies, tau tangles, or nonspecific inclusions) [1] [6]. The specificity of neuronal loss stems from LRRK2's regulation of nigrostriatal neurotransmission, where hyperactivity disrupts dopamine release, storage, and reuptake dynamics, creating a self-reinforcing cycle of dysfunction [6].

Table 1: Major Pathogenic LRRK2 Mutations and Their Functional Consequences

MutationDomain LocationKinase Activity vs. WTKey Pathological Features
R1441C/G/HROC (GTPase)↑↑ (2-3 fold)Nigral degeneration, variable Lewy pathology
Y1699CCOR (Dimerization)↑↑ (2-fold)Dopaminergic dysfunction, tau inclusions
G2019SKinase (Activation loop)↑↑↑ (3-fold)α-Synuclein aggregation, lysosomal defects
I2020TKinase (Catalytic site)↑↑ (2-fold)Mitochondrial impairment, mild synucleinopathy

Genome-wide association studies further implicate LRRK2 variants as significant risk loci for idiopathic PD, indicating that even non-mutational dysregulation (e.g., through inflammation or oxidative stress) contributes to sporadic disease pathogenesis [2] [6]. This convergence of genetic and sporadic pathways positions LRRK2 inhibition as a promising strategy applicable beyond monogenic PD.

LRRK2 Kinase Activity as a Driver of Neuronal Toxicity and α-Synuclein Aggregation

Hyperactive LRRK2 kinase activity directly drives neurodegeneration through phosphorylation of Rab GTPases (Rab8a, Rab10, Rab12, Rab29), which govern membrane trafficking, autophagy-lysosomal function, and synaptic vesicle dynamics [3] [5]. Pathologically elevated phosphorylation (e.g., at Rab10-Thr73) impairs Rab interaction with effector proteins, leading to:

  • Lysosomal Dysfunction: Compromised autophagic clearance due to defective lysosomal positioning, acidification, and hydrolase activity, resulting in accumulation of neurotoxic aggregates [3] [5].
  • α-Synuclein Aggregation: Impaired chaperone-mediated autophagy (CMA) and endolysosomal trafficking increase intracellular α-synuclein half-life, promoting misfolding and Lewy body formation. Experimental models demonstrate that G2019S LRRK2 overexpression potentiates α-synuclein pathology, while LRRK2 knockout or kinase inhibition reduces it [3] [6].
  • Synaptic Toxicity: Aberrant phosphorylation of synaptic regulators (e.g., endophilin A, synaptojanin-1) disrupts synaptic vesicle endocytosis and neurotransmission, contributing to early synaptic failure preceding neuronal death [3] [6].

Table 2: Pathogenic Consequences of LRRK2-Mediated Rab GTPase Phosphorylation

LRRK2 SubstratePhosphorylation SiteFunctional ConsequenceDisease Relevance
Rab10Thr73Disrupted lysosomal maturationImpaired autophagic clearance of α-synuclein
Rab8aThr72Altered vesicle docking/fusionDefective neurotransmitter release
Rab12Ser106Impaired lysosomal positioningAccumulation of damaged mitochondria
Rab29Multiple sitesDisrupted Golgi-lysosome traffickingEarly secretory pathway dysfunction

Mechanistically, LRRK2-mediated neurodegeneration involves mitochondrial fragmentation, increased reactive oxygen species production, and microtubule destabilization. These pathways create a feed-forward loop where cellular stress further activates LRRK2, amplifying toxicity [5] [6]. The centrality of kinase hyperactivity across these processes validates its inhibition as a disease-modifying strategy.

Emerging Evidence for LRRK2 in Proteinopathies Beyond Neurodegeneration

While Parkinson's disease remains the primary pathology linked to LRRK2, recent evidence implicates dysregulated LRRK2 kinase activity in peripheral disorders characterized by protein aggregation and inflammation:

  • Hepatic Pathologies: LRRK2 is highly expressed in liver macrophages (Kupffer cells) and hepatocytes. In murine models of non-alcoholic steatohepatitis (NASH), LRRK2 kinase activity promotes inflammation and fibrosis through phosphorylation of Rab proteins involved in hepatic stellate cell activation. Inhibition reduces collagen deposition and pro-inflammatory cytokine release (IL-6, TNF-α) [4].
  • Inflammatory Bowel Disease: Genome-wide association studies link LRRK2 variants (e.g., N2081D) to Crohn's disease susceptibility. Elevated LRRK2 activity in peripheral immune cells (monocytes, B-cells) drives pathogenic inflammation through Rab-mediated dysregulation of cytokine secretion (e.g., IFN-γ, IL-1β) and bacterial clearance mechanisms. Pathological α-synuclein in the gut microbiome recruits LRRK2-expressing pro-inflammatory monocytes, establishing a gut-brain inflammatory axis [4] [8].
  • Immune System Dysregulation: LRRK2 phosphorylates Rab32 during inflammasome activation, promoting caspase-1 activation and IL-1β release. This pathway is hyperactivated in LRRK2 mutation carriers, creating a systemic pro-inflammatory state detectable via elevated plasma phosphorylated Rab levels—a potential peripheral biomarker [4] [8].

Table 3: Emerging Non-Neurological Pathologies Linked to LRRK2 Dysregulation

Disease ContextKey Tissues/Cells AffectedLRRK2-Mediated MechanismTherapeutic Implication
Crohn’s DiseaseIntestinal macrophages, Paneth cells↑ Phosphorylation of Rab32; defective bacterial clearanceLRRK2 inhibitors reduce intestinal inflammation
NASH/FibrosisHepatocytes, Kupffer cells, stellate cells↑ Inflammatory cytokine release; Rab-dependent stellate cell activationImproved liver function with kinase inhibition
Systemic InflammationMonocytes, B-cells, microglia↑ Inflammasome activation; IL-1β/IFN-γ hypersecretionPeripheral biomarker development (pRab levels)

These findings establish LRRK2 as a pleiotropic modulator of cellular homeostasis whose inhibition may yield therapeutic benefits across neurodegenerative, hepatic, and inflammatory disorders characterized by protein aggregation and proteostatic failure.

Properties

CAS Number

1191911-26-8

Product Name

Czc-25146

IUPAC Name

N-[2-[[5-fluoro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C22H25FN6O4S

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C22H25FN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)

InChI Key

XXHHOTZUJIXPJX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F

Synonyms

(E)-N-(2-((5-fluoro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4(3H)-ylidene)amino)phenyl)methanesulfonamide

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.